

# comparative analysis of ADAM17 vs ADAM10 activity

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A Comparative Analysis of ADAM17 and ADAM10 Activity: A Guide for Researchers

This guide provides a comprehensive comparison of the enzymatic activities of A Disintegrin and Metalloproteinase 17 (ADAM17) and ADAM10, two closely related sheddases with critical roles in a multitude of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their substrate specificities, regulatory mechanisms, and the experimental methods used to assess their activities.

### Introduction

ADAM17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), and ADAM10 are transmembrane zinc metalloproteinases that mediate the ectodomain shedding of a wide array of cell surface proteins.[1][2] This proteolytic release, or "shedding," is a crucial step in regulating the function of various signaling molecules, including growth factors, cytokines, and their receptors.[2][3] While both enzymes share some substrates, they exhibit distinct specificities and are regulated by different cellular mechanisms, leading to their involvement in unique and sometimes opposing biological outcomes.[1][4] Dysregulation of ADAM17 and ADAM10 activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[2][3]

# **Substrate Specificity: A Tale of Two Sheddases**



A key distinction between ADAM17 and ADAM10 lies in their substrate preferences. While there is some overlap, numerous studies have identified specific substrates that are preferentially cleaved by one enzyme over the other.

# **Epidermal Growth Factor Receptor (EGFR) Ligands**

A systematic analysis of EGFR ligand shedding in mouse embryonic fibroblasts (mEFs) has revealed a clear division of labor between ADAM17 and ADAM10. ADAM17 is the primary sheddase for Transforming Growth Factor-alpha (TGF $\alpha$ ), Amphiregulin (AREG), Heparin-Binding EGF-like Growth Factor (HB-EGF), and Epiregulin (EREG).[5][6][7][8] In contrast, ADAM10 is the main sheddase responsible for the release of Epidermal Growth Factor (EGF) and Betacellulin (BTC).[5][6][7][8]

Substrate	Primary Sheddase	Method of Determination	Reference
TGFα	ADAM17	Analysis in ADAM- deficient mEFs	[5][8]
Amphiregulin	ADAM17	Analysis in ADAM- deficient mEFs	[5][8]
HB-EGF	ADAM17	Analysis in ADAM- deficient mEFs	[5][8]
Epiregulin	ADAM17	Analysis in ADAM- deficient mEFs	[5][8]
EGF	ADAM10	Analysis in ADAM- deficient mEFs	[5][8]
Betacellulin	ADAM10	Analysis in ADAM- deficient mEFs	[5][8]

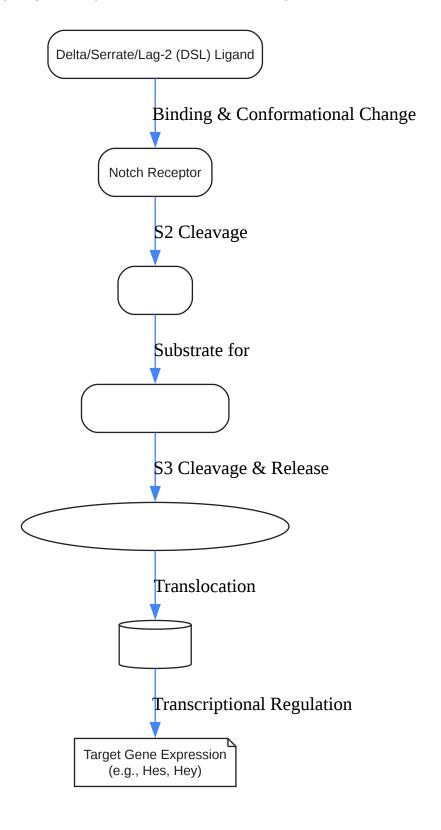
## **Notch Signaling Pathway**

The roles of ADAM17 and ADAM10 in Notch signaling are context-dependent. ADAM10 is essential for ligand-dependent Notch signaling, which is the canonical pathway for Notch activation during development and tissue homeostasis. [9][10] Conversely, ADAM17 is primarily



involved in ligand-independent Notch activation, which has been observed in certain pathological conditions like T-cell acute lymphoblastic leukemia (T-ALL).[4][9][11][12]

Signaling Pathway: Ligand-Dependent Notch Activation by ADAM10





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Caption: Ligand-dependent Notch signaling pathway initiated by ADAM10-mediated S2 cleavage.

## **Tumor Necrosis Factor-alpha (TNFα) Processing**

ADAM17 was originally identified as the primary enzyme responsible for shedding the proinflammatory cytokine TNFα.[1] Studies using antisense oligonucleotides to knockdown ADAM17 in human cell lines confirmed its major role in TNFα processing, while knockdown of ADAM10 had no significant effect.[13] However, in ADAM17-deficient cells, ADAM10 can compensate and function as a TNFα sheddase.[14][15]

Substrate	Primary Sheddase	Compensatory Sheddase (in absence of primary)	Reference
ΤΝΕα	ADAM17	ADAM10	[13][14][15]

# **Cleavage Site Specificity**

The substrate specificity of ADAM17 and ADAM10 is, in part, determined by the amino acid sequence surrounding the cleavage site. While there is no strict consensus sequence, studies using peptide libraries have revealed distinct preferences. A major determinant of specificity lies at the P1' position (the amino acid immediately C-terminal to the scissile bond). ADAM17 shows a preference for smaller aliphatic residues such as valine at this position, whereas ADAM10 can accommodate larger aromatic residues.[1][16][17]

Position	ADAM10 Preference	ADAM17 Preference	Reference
P1'	Aromatic amino acids, Leucine	Smaller aliphatic residues (e.g., Valine)	[1][16][17]

# **Regulation of Activity**



The catalytic activities of ADAM17 and ADAM10 are tightly regulated at multiple levels, including post-translational modifications, subcellular localization, and interactions with other proteins.

## **ADAM17 Regulation**

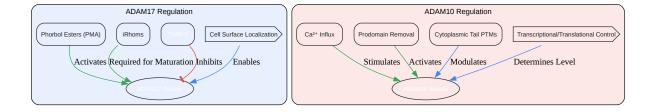
- Activation by Phorbol Esters: Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are potent inducers of ADAM17-mediated shedding.[18] This activation is rapid and can lead to the translocation of ADAM17 to the cell surface.[18]
- Role of iRhoms: Inactive rhomboid proteins (iRhoms) are essential for the trafficking and maturation of ADAM17.[10]
- Inhibition by TIMP3: Tissue inhibitor of metalloproteinase 3 (TIMP-3) is an endogenous inhibitor of ADAM17.[19]
- Cellular Localization: Most mature ADAM17 resides in intracellular compartments, with only
  a small fraction present at the cell surface, suggesting that its activity is regulated by
  controlling its localization.[18]

## **ADAM10 Regulation**

- Calcium Influx: ADAM10 activity can be stimulated by an influx of calcium ions.[1][20]
- Prodomain Removal: Like other ADAMs, ADAM10 is synthesized as an inactive zymogen with a prodomain that must be proteolytically removed for activation.[21][22]
- Post-translational Modifications: The cytoplasmic tail of ADAM10 can undergo posttranslational modifications that regulate its shedding activity.[21][22]
- Transcriptional and Translational Control: The expression of ADAM10 is regulated at both the transcriptional and translational levels.[23][24]

Logical Relationship: Regulation of ADAM17 and ADAM10 Activity





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Caption: Key regulatory mechanisms controlling the activity of ADAM17 and ADAM10.

# **Experimental Protocols**

A variety of experimental approaches are employed to measure and compare the activities of ADAM17 and ADAM10.

# Cell-Based Shedding Assay with Alkaline Phosphatase (AP)-Tagged Substrates

This assay is widely used to quantify the shedding of specific substrates in a cellular context.

#### Methodology:

- Construct Preparation: The extracellular domain of the substrate of interest is fused to a reporter enzyme, typically secreted alkaline phosphatase (AP). This fusion construct is then cloned into a suitable mammalian expression vector.
- Cell Transfection: Cells, often mouse embryonic fibroblasts (mEFs) deficient in specific ADAMs (Adam10-/-, Adam17-/-, or double knockouts), are transiently transfected with the AP-tagged substrate construct.
- Stimulation and Sample Collection: After a period of expression, the cell culture medium is replaced. For constitutive shedding, the medium is collected after a defined incubation

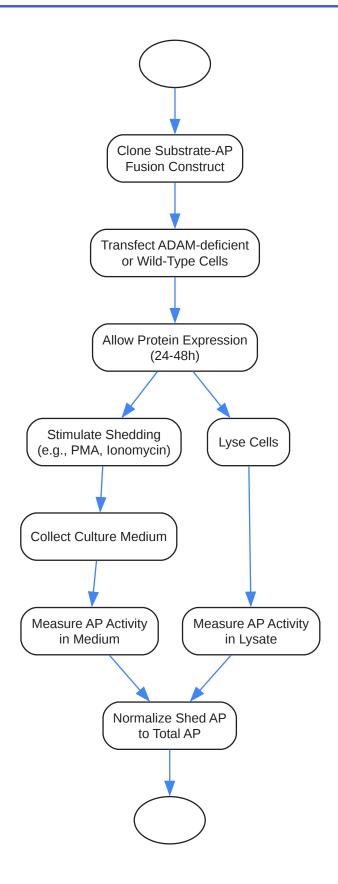


period. For stimulated shedding, cells are treated with an agonist (e.g., PMA for ADAM17, ionomycin for ADAM10) before medium collection.

- AP Activity Measurement: The collected medium, containing the shed AP-tagged ectodomain, is assayed for AP activity. This is typically done by adding a colorimetric or chemiluminescent AP substrate and measuring the resulting signal using a spectrophotometer or luminometer.
- Data Normalization: The AP activity in the medium is often normalized to the total cellular AP activity (from cell lysates) to account for variations in transfection efficiency and cell number.

Experimental Workflow: Cell-Based Shedding Assay





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Caption: A typical workflow for a cell-based shedding assay using an AP-tagged substrate.



# In Vitro Fluorogenic Peptide Cleavage Assay

This assay measures the enzymatic activity of purified, recombinant ADAM10 or ADAM17 using a synthetic peptide substrate.

#### Methodology:

- Reagents:
  - Recombinant, purified ADAM10 or ADAM17.
  - A fluorogenic peptide substrate containing the cleavage sequence for the respective enzyme. The peptide is flanked by a fluorophore and a quencher, which prevents fluorescence until the peptide is cleaved.
  - Assay buffer.
- Assay Procedure:
  - The recombinant enzyme is incubated with the fluorogenic substrate in a microplate well.
  - As the enzyme cleaves the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
  - The fluorescence intensity is measured over time using a fluorescence plate reader.
- Data Analysis: The rate of increase in fluorescence is proportional to the enzyme's activity.
   This assay is particularly useful for screening potential inhibitors. [25][26]

### **Proteolytic Activity Matrix Analysis (PrAMA)**

PrAMA is a high-throughput method that uses a panel of different FRET-based peptide substrates to create a "fingerprint" of metalloproteinase activity in complex biological samples like cell or tissue lysates.[27] By integrating the cleavage rates of multiple substrates with mathematical modeling, PrAMA can simultaneously quantify the specific activities of both ADAM10 and ADAM17.[27]

## Conclusion



ADAM17 and ADAM10 are two highly significant sheddases with both overlapping and distinct functions. Their substrate preferences, particularly for EGFR ligands and Notch, and their differential regulation, allow them to play specific roles in a wide range of biological processes. A thorough understanding of their individual activities and the methods used to measure them is crucial for elucidating their roles in disease and for the development of targeted therapeutics. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and interpret experiments aimed at dissecting the complex biology of these critical enzymes.

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